molecular formula C21H19ClF3NO5 B5001402 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate

Cat. No.: B5001402
M. Wt: 457.8 g/mol
InChI Key: SDXYJICUVPAZAM-UHFFFAOYSA-N
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Description

This compound features a carbamate ester backbone with two key substituents:

  • 2-(4-Methoxyphenyl)-2-oxoethyl group: Provides a methoxy-substituted aromatic ring linked via a ketone-containing ethyl chain.
  • 4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate group: Includes a chlorinated and trifluoromethyl-substituted phenyl carbamoyl moiety attached to a butanoate ester.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3NO5/c1-30-15-8-5-13(6-9-15)18(27)12-31-20(29)4-2-3-19(28)26-17-11-14(21(23,24)25)7-10-16(17)22/h5-11H,2-4,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYJICUVPAZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate typically involves multiple steps

  • Preparation of 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate

      Starting Materials: 2-chloro-5-(trifluoromethyl)aniline, butanoic acid, and suitable coupling reagents.

      Reaction Conditions: The reaction typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

  • Introduction of the 2-(4-Methoxyphenyl)-2-oxoethyl Group

      Starting Materials: 4-methoxybenzaldehyde, ethyl acetoacetate, and a base such as sodium ethoxide.

      Reaction Conditions: The reaction involves a Claisen condensation followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl (CF₃), chloro (Cl), and methoxy (OMe) groups significantly influence solubility, stability, and bioactivity.

Compound Key Substituents Melting Point (°C) Yield (%) ESI-MS (m/z)
Target Compound 4-MeOPh, 2-Cl-5-CF₃Ph Not reported Not reported Not reported
1f 2-hydroxy-5-MeOPh, 4-CF₃Ph 198–200 70.7 667.9
1g 2-hydroxyPh, 3-CF₃Ph 205–207 78.4 638.1
2b 5-benzyloxy-2-hydroxyPh, 3-ClPh 188–190 78.3 709.9
2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid 2-Cl-5-CF₃Ph Not reported Not reported Not reported

Key Observations :

  • Methoxy vs.
  • Trifluoromethyl Position : The 5-CF₃ substitution (target and 1f) may confer metabolic stability compared to 3-CF₃ (1g) due to steric shielding .
  • Chloro Substitution : The 2-Cl position in the target and 2b could reduce enzymatic degradation by steric hindrance .

Functional Group Comparison: Carbamate Esters vs. Ureas

The target’s carbamate ester differs from urea derivatives in :

  • Hydrogen Bonding : Ureas (e.g., 1f, 1g) form stronger hydrogen bonds, enhancing receptor binding but reducing oral bioavailability. Carbamates (target) balance stability and moderate H-bonding .

Structural Similarity to Phenylacetic Acid Derivatives ()

The target’s 2-chloro-5-trifluoromethylphenyl group closely matches 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6, similarity score: 0.90) . This suggests:

  • Shared synthetic intermediates (e.g., Friedel-Crafts acylation or Suzuki coupling for aromatic substitution).
  • Comparable logP values (~3.5–4.0), indicating moderate hydrophobicity suitable for CNS-targeting drugs.

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure consists of a methoxyphenyl group, a chloro-trifluoromethyl phenyl moiety, and a butanoate backbone. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
  • Anti-inflammatory Effects : It shows potential in modulating inflammatory pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: MCF-7 Cell Line

Treatment Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
1075-
2550-
503020

Source: Preliminary data from cytotoxicity assays.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Enzyme Inhibition Studies

Inhibition assays indicate that this compound can inhibit specific enzymes linked to various metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Enzyme Inhibition Data

Enzyme TypeInhibition (%) at 50 µMIC50 (µM)
COX-16015
COX-27012

Source: Enzyme activity assays conducted on isolated enzyme preparations.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and its target proteins. The docking results suggest that the trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the methoxy group contributes through hydrogen bonding.

Q & A

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) should be used to assess purity, with a C18 column and acetonitrile/water gradient elution to resolve impurities. Compare retention times against synthetic intermediates (e.g., trifluoromethylphenyl carbamoyl precursors) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm ester, methoxyphenyl, and carbamoyl groups. Assign peaks using 2D-COSY and HSQC for overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₂₁H₁₇ClF₃NO₆, theoretical MW: 483.78 g/mol) and detect fragmentation patterns .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks. Monitor degradation products via HPLC and correlate with pH-dependent hydrolysis of the ester bond .
  • Use UV-Vis spectroscopy to track absorbance changes at λ = 270–300 nm (aromatic/ketone transitions) under oxidative (H₂O₂) or photolytic (ICH Q1B guidelines) stress .

Q. What functional groups dictate the compound’s reactivity in synthetic modifications?

Methodological Answer:

  • The 2-oxoethyl ester is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF) and catalytic DMAP for esterification reactions .
  • The trifluoromethyl group enhances electrophilicity; employ nucleophilic aromatic substitution (e.g., with amines) at the 2-chloro position for derivatization .

Advanced Research Questions

Q. How can synthesis yield be optimized for scalable production in academic settings?

Methodological Answer:

  • Parallel synthesis screening : Test solvent systems (e.g., DMF vs. DCM) and catalysts (e.g., EDCI/HOBt vs. DCC) for the carbamoyl coupling step. Optimize reaction time (12–48 hr) and temperature (0°C to reflux) .
  • Flow chemistry : Implement microreactors for precise control of exothermic steps (e.g., trifluoromethylation) to reduce byproducts .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to inflammatory targets (e.g., NF-κB or COX-2). Validate with MD simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds with the carbamoyl group .
  • QSAR modeling : Train models on analogs (e.g., methyl ester derivatives) to correlate substituent electronegativity (Cl, CF₃) with inhibitory activity .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methoxyphenyl group with pyridyl or thiophene rings to modulate lipophilicity (clogP calculations via ChemAxon) .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the 2-oxoethyl ester) and test in vitro for activity loss via ELISA (e.g., IL-8 inhibition) .

Q. What methodologies assess the compound’s environmental fate in interdisciplinary studies?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge to measure CO₂ evolution over 28 days. Correlate with hydrolysis rates of the ester bond .
  • Ecotoxicity profiling : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hr; calculate LC₅₀ and compare with structural analogs (e.g., methyl ester derivatives) .

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